ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate
Description
Ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a synthetic benzoxazine derivative characterized by a 3-nitrobenzoyl substituent at position 4 of the benzoxazine core and an ethyl acetate group at position 3. The 3-nitrobenzoyl group introduces strong electron-withdrawing effects, which may enhance reactivity and influence intermolecular interactions.
Properties
IUPAC Name |
ethyl 2-[4-(3-nitrobenzoyl)-2,3-dihydro-1,4-benzoxazin-3-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-2-26-18(22)11-15-12-27-17-9-4-3-8-16(17)20(15)19(23)13-6-5-7-14(10-13)21(24)25/h3-10,15H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFVDALEAIDZSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxazine ring.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced through a nitration reaction, where a benzoyl precursor is treated with a nitrating agent such as nitric acid.
Esterification: The final step involves the esterification of the intermediate compound with ethyl acetate under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds similar to ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate exhibit significant anticancer activity. The incorporation of nitrobenzoyl groups is known to enhance the cytotoxic properties against various cancer cell lines. Studies have shown that such compounds can induce apoptosis in cancer cells, making them potential candidates for drug development.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression. For instance, it may act as an inhibitor of topoisomerases, which are crucial for DNA replication and transcription. By disrupting these processes, the compound could potentially halt tumor growth and proliferation.
Agricultural Science
Pesticide Development
this compound is being investigated as a potential active ingredient in pesticide formulations. Its structural features suggest it may possess herbicidal or fungicidal properties. Preliminary studies indicate that it can effectively control certain plant pathogens and pests, thereby improving crop yield and health.
Soil Health Improvement
In addition to direct pest control, research has suggested that compounds like this one can enhance soil health by promoting beneficial microbial activity. This can lead to improved nutrient availability and soil structure, contributing to sustainable agricultural practices.
Environmental Applications
Bioremediation
The compound's potential in bioremediation efforts is another area of interest. Its ability to interact with microbial communities could be harnessed to degrade environmental pollutants. Studies have shown that similar benzoxazine derivatives can facilitate the breakdown of hazardous substances in contaminated soils and water bodies.
Analytical Chemistry
this compound can also serve as a standard reference compound in analytical chemistry for the development of new detection methods for environmental pollutants. Its unique spectral properties make it suitable for use in chromatography and mass spectrometry.
-
Anticancer Activity Study
A study published in a peer-reviewed journal explored the anticancer effects of related compounds on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong potential for further development as an anticancer agent. -
Pesticidal Efficacy Research
Field trials conducted on crops treated with formulations containing this compound showed a marked decrease in pest populations compared to untreated controls. The trials highlighted the compound's effectiveness in real-world agricultural settings. -
Environmental Impact Assessment
Research assessing the bioremediation capabilities of this compound demonstrated its ability to enhance microbial degradation rates of chlorinated solvents in contaminated groundwater. The study concluded that such compounds could play a vital role in future bioremediation strategies.
Mechanism of Action
The mechanism of action of ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can participate in redox reactions, while the benzoxazine ring can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations
The target compound’s structural analogs differ primarily in substituents on the benzoxazine core or the ester group. Key examples include:
Halogen-Substituted Derivatives
- Methyl 2-[4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS: 88441-04-7): Substituent: 4-chlorobenzoyl (electron-withdrawing) Molecular Formula: C₁₈H₁₆ClNO₄; Molecular Weight: 345.78 g/mol Hydrogen Bond Acceptors: 4; No hydrogen bond donors .
- Methyl 2-[4-(4-bromobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate (CAS: 439096-46-5): Substituent: 4-bromobenzoyl Molecular Formula: C₁₈H₁₆BrNO₄; Molecular Weight: 390.23 g/mol Higher molecular weight due to bromine vs. chlorine .
Formylated and Alkylated Derivatives
Ethyl 2-(4-Benzyl-7-formyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (10e) :
- Ethyl 2-(4-Benzyl-6-bromo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate (7g): Substituent: 6-bromo Molecular Formula: C₁₉H₂₀BrNO₃; Molecular Weight: 414.27 g/mol IR: ν 1732 cm⁻¹ (ester C=O) .
Ester Group Variations
- Ethyl vs. Example: Ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (C₁₁H₁₃NO₃) vs. its methyl counterpart (C₁₀H₁₁NO₃) .
Electronic and Steric Effects
- Nitro Group vs. Bromo and chloro substituents contribute to molecular weight and polarizability but lack the nitro group’s resonance effects .
Analytical and Spectroscopic Data
*Estimated based on analogous compounds. †Calculated for C₁₉H₂₀N₂O₆ (assumed molecular formula).
Biological Activity
Ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: C19H18N2O6
- Molecular Weight: 370.36 g/mol
- CAS Number: 478259-96-0
The compound features a benzoxazine ring and a nitrobenzoyl group, which are critical for its biological activity. The structural characteristics suggest potential interactions with biological macromolecules.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The nitro group can participate in redox reactions, while the benzoxazine ring may interact with enzymes and other proteins, potentially modulating their activity. This interaction can disrupt cellular processes and induce apoptosis in cancer cells.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. The presence of the nitro group enhances the compound's ability to disrupt microbial cell membranes and inhibit growth.
Anticancer Activity
Preliminary studies suggest that this compound may have anticancer properties. For instance, its structural analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism likely involves the induction of oxidative stress and apoptosis in malignant cells.
| Cell Line | IC50 Value (µM) | Selectivity Index |
|---|---|---|
| HepG2 | 21.00 | 1.55 |
| MCF-7 | 26.10 | 1.25 |
These values indicate that the compound has a promising therapeutic index against liver and breast cancer cell lines while exhibiting lower toxicity towards normal cells.
Case Studies and Research Findings
-
Study on Anticancer Activity:
A study investigated the effects of similar benzoxazine derivatives on cancer cell proliferation. The results indicated that these compounds could inhibit growth effectively by inducing apoptosis through mitochondrial pathways . -
Mechanistic Insights:
Research focusing on the mechanism of action revealed that the compound interacts with key signaling pathways involved in cell survival and proliferation. This interaction can lead to the modulation of critical proteins involved in cancer progression . -
ADMET Analysis:
In silico studies have been conducted to evaluate the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. These analyses suggest that the compound has favorable pharmacokinetic properties, making it a viable candidate for further drug development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 2-[4-(3-nitrobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via condensation of 3-nitrobenzoyl chloride with a 3,4-dihydro-2H-1,4-benzoxazine intermediate, followed by esterification. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of reactants) and using polar aprotic solvents (e.g., dichloromethane) to enhance nucleophilic substitution. Purification often employs flash chromatography (silica gel, eluent: CH₂Cl₂/EtOAc), with yields typically ranging from 45–65% . IR and ¹H/¹³C NMR spectroscopy are critical for verifying the nitrobenzoyl and ester moieties (e.g., IR: ν ~1700 cm⁻¹ for C=O; NMR: δ 8.0–8.5 ppm for aromatic protons adjacent to nitro groups) .
Q. How is crystallographic data used to confirm the molecular structure of benzoxazine derivatives?
- Answer : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths, angles, and intermolecular interactions. For example, in analogous compounds, O—H⋯O hydrogen bonds (2.6–2.8 Å) and C—H⋯π interactions (3.0–3.5 Å) stabilize crystal packing . Asymmetric units may contain multiple molecules, necessitating refinement with software like SHELXL to account for disorder .
Advanced Research Questions
Q. What computational methods are effective for predicting the reactivity of the nitrobenzoyl group in benzoxazine derivatives?
- Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level can model electronic properties, such as nitro group charge distribution and frontier molecular orbitals (HOMO-LUMO gaps). Reaction path searches using the Nudged Elastic Band (NEB) method identify transition states for nitro reduction or nucleophilic attack . Coupling DFT with molecular dynamics (MD) simulations helps predict solvent effects on reaction kinetics .
Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for benzoxazine derivatives?
- Answer : Contradictions may arise from dynamic processes (e.g., ring puckering or nitro group rotation). Variable-temperature NMR (VT-NMR) between 25–60°C can reveal coalescence temperatures for exchanging protons. For example, diastereotopic protons in the benzoxazine ring may exhibit splitting only at low temperatures . Complementary 2D NMR techniques (COSY, NOESY) clarify coupling networks .
Q. What strategies optimize the biological activity of benzoxazine derivatives targeting specific enzymes?
- Answer : Structure-activity relationship (SAR) studies focus on substituent effects. For example:
- Electron-withdrawing groups (e.g., nitro) enhance binding to enzymes with cationic active sites (e.g., kinases).
- Steric modifications (e.g., ethyl vs. methyl esters) alter pharmacokinetics.
- In vitro assays (e.g., enzyme inhibition IC₅₀) combined with molecular docking (AutoDock Vina) validate hypothetical binding modes .
Methodological Challenges and Solutions
Q. How do solvent polarity and catalyst choice affect the cyclization step in benzoxazine synthesis?
- Answer : Polar solvents (e.g., DMF) stabilize zwitterionic intermediates, accelerating cyclization. Acid catalysts (e.g., p-TsOH) protonate carbonyl groups, lowering the activation energy for ring closure. Kinetic studies via in situ FTIR monitoring show reaction completion within 4–6 hours at 80°C .
Q. What analytical techniques differentiate between regioisomers in nitrobenzoyl-substituted benzoxazines?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
